molecular formula C12H16FNO3 B2872309 4-(Boc-amino)-3-fluoro-2-methylphenol CAS No. 2135339-54-5

4-(Boc-amino)-3-fluoro-2-methylphenol

Cat. No.: B2872309
CAS No.: 2135339-54-5
M. Wt: 241.262
InChI Key: AVDDIDIKZWRWSI-UHFFFAOYSA-N
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Description

The compound “4-(Boc-amino)-3-fluoro-2-methylphenol” is a type of Boc-protected amine . Boc-protected amines are widely used in organic synthesis . The Boc group is stable towards most nucleophiles and bases . The compound is used to protect amine in the solid phase synthesis of peptides .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using NMR spectroscopy in DMSO-d6 . The energy of HOMO and LUMO levels and the HOMO–LUMO energy gap, hardness, softness and electronegativity have been analyzed using DFT/B3LYP method with the 6-31+G (d,p) basis set .


Chemical Reactions Analysis

The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be evaluated using the B3LYP, CAM-B3LYP and B3PW91 levels of density functional theory (DFT) . The dipole moment (μ) and first hyperpolarizability (β) values of the title complex show that the molecule can be a good candidate as NLO material .

Scientific Research Applications

Fluorescent Probes and Sensors

"4-(Boc-amino)-3-fluoro-2-methylphenol" serves as a crucial component in the development of fluorescent probes and sensors. The fluorescent indicators based on BODIPY utilize a scaffold for the design and synthesis of probes for detecting pH, metal ions, biomolecules, and more. This indicates the versatility of fluorophores like "this compound" in creating sensitive and selective detection tools for various analytes in scientific research (Boens, Leen, & Dehaen, 2012).

Medicinal Chemistry

In medicinal chemistry, the compound has potential applications as a building block. For instance, strategies towards the synthesis of 3-fluoroazetidine-3-carboxylic acid, featuring "this compound," highlight its utility in developing cyclic fluorinated beta-amino acids. These acids are valuable for their high potential as building blocks, showcasing the compound's role in synthesizing novel molecules with potential therapeutic applications (Van Hende et al., 2009).

Organic Solar Cells

Additionally, "this compound" could contribute to the field of organic electronics, particularly in enhancing the efficiency and stability of organic solar cells. While the cited work does not directly mention this compound, the use of molecular locks, such as 4,4'-biphenol, to improve solar cell performance through hydrogen bonding suggests that similarly structured compounds could have analogous applications. This hints at the potential for "this compound" to act in a capacity to stabilize and enhance the photovoltaic properties of organic materials (Cheng et al., 2016).

Safety and Hazards

The safety data sheet for similar compounds suggests that suitable extinguishing media include water spray, carbon dioxide (CO2), dry chemical, and alcohol-resistant foam . Specific hazards arising from the chemical are not provided .

Future Directions

Future directions for “4-(Boc-amino)-3-fluoro-2-methylphenol” could include further exploration of its potential as a nonlinear optical (NLO) material . Additionally, the development of more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses is a promising area of research .

Properties

IUPAC Name

tert-butyl N-(2-fluoro-4-hydroxy-3-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3/c1-7-9(15)6-5-8(10(7)13)14-11(16)17-12(2,3)4/h5-6,15H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDDIDIKZWRWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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